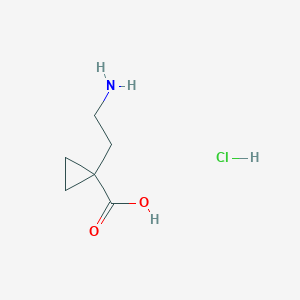

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

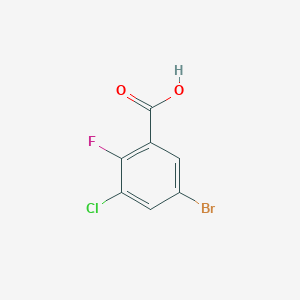

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is a cyclic amino acid analog . It has a molecular weight of 165.62 . It is a solid substance and is stored at refrigerator temperatures .

Molecular Structure Analysis

The molecular formula of 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride is C6H12ClNO2 . The structure includes a cyclopropane ring with an aminoethyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 165.62 . and is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen

1. Application in Plant Physiology 1-Aminocyclopropane 1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This process plays a crucial role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

2. Application in Fruit Development In the field of fruit development, ACC has been studied in the context of apple maturation . The internal ethylene concentration, ability to convert ACC to ethylene (ethylene-forming enzyme [EFE] activity), and ACC content in the peel of apples increased only slightly during fruit maturation on the tree . Treatment of immature apples with 100 microliters ethylene per liter for 24 hours increased EFE activity in the peel tissue, but did not induce an increase in ethylene production .

3. Role as an Ethylene-Independent Growth Regulator ACC has been recognized as an ethylene-independent growth regulator . While ACC is known as the direct precursor of the plant hormone ethylene, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . This has implications for our understanding of plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

4. Accumulation and Transport in Plants ACC accumulates and is transported throughout the plant, leading to ethylene responses . This process is crucial for various vegetative and developmental processes, including seed germination, fruit ripening, leaf and flower senescence, and abscission .

5. Application in Tomato Ripening In the context of tomato ripening, the activity of ACC synthase, which converts S-adenosyl-L-methionine (SAM) to ACC, was found to be ethylene inducible . Its activity correlated with the increase in ethylene production during climacteric ripening of tomato .

6. Potential Role in Root Development There is some evidence to suggest that ACC may play a role in root development . For instance, aminooxy-acetic acid (AOA), which inhibits enzymes that require pyroxidal phosphate, including ACC synthase, reversed the swollen root phenotype in certain plant species .

7. Role in Biotic and Abiotic Stress Responses ACC plays a crucial role in plant responses to biotic and abiotic stresses . Ethylene, synthesized from ACC, regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes interactions with other phytohormones .

8. Application in Maize Cultivation Improvement While not directly related to “1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride”, other compounds like gibberellic acid, indole-3-acetic acid, citric acid, hydroxamate, dextran, and xanthan can be investigated for their potential applications in maize cultivation improvement .

9. Role in Ethylene Production During Tomato Ripening The activity of AMT, which is ethylene inducible, was found to correlate with the increase in ethylene production during climacteric ripening of tomato . This suggests a potential role of ACC in this process .

10. Potential Role in Reversing Swollen Root Phenotype Aminooxy-acetic acid (AOA), which inhibits enzymes that require pyroxidal phosphate, including ACC synthase, reversed the fei1 fei2 swollen root phenotype in certain plant species . This suggests a potential role of ACC in root development .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-4-3-6(1-2-6)5(8)9;/h1-4,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPRQMRSERJNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)

![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)